molecular formula C15H10O6 B1662029 [1,1'-Biphenyl]-3,4',5-tricarboxylic acid CAS No. 677010-20-7

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Cat. No.: B1662029
CAS No.: 677010-20-7
M. Wt: 286.24 g/mol
InChI Key: LQEZHWGJSWHXPJ-UHFFFAOYSA-N
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Description

Significance of Polycarboxylic Acids as Bridging Ligands in Supramolecular Chemistry

Polycarboxylic acids are a critical class of ligands in supramolecular chemistry due to their versatile coordination capabilities. researchgate.netrcsi.science The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate-chelate, and bridging fashions. researchgate.netrcsi.science This versatility allows for the formation of robust and predictable structural motifs, which are essential for the rational design of crystalline materials. The ability of polycarboxylate ligands to act as bridges between metal centers is fundamental to the construction of extended networks, such as MOFs, which are materials characterized by high porosity and surface area. researchgate.net The judicious selection of polycarboxylic acid ligands enables chemists to control the dimensionality, topology, and functional properties of the resulting supramolecular architectures. rsc.org

Historical Context and Evolution of Biphenyl-Based Polycarboxylates in Material Science

The use of biphenyl-based molecules in material science has a rich history, with applications ranging from pharmaceuticals to polymers. nih.govrsc.org In the realm of coordination chemistry, the rigid and tunable nature of the biphenyl (B1667301) backbone has made it an attractive scaffold for designing ligands. nih.gov The development of biphenyl-based polycarboxylates has been a significant advancement, allowing for the creation of more complex and functional materials. acs.org Early work with simpler dicarboxylic acids laid the foundation for exploring more intricate structures like tricarboxylic and tetracarboxylic acid derivatives. acs.orgnih.gov These advanced linkers have been instrumental in the development of novel MOFs with tailored properties for applications such as gas storage, separation, and catalysis. researchgate.netnih.gov The evolution of synthetic methodologies has further expanded the library of available biphenyl-based polycarboxylate ligands, enabling finer control over the resulting material properties. ajgreenchem.com

Scope and Research Objectives Pertaining to [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Current research on this compound is primarily focused on its application as a linker in the synthesis of novel coordination polymers and MOFs. rsc.orgrsc.org Key research objectives include:

Synthesis of Novel Materials: The primary goal is to utilize the asymmetric nature of H₃BPT to construct new MOFs with unique topologies and properties. rsc.orgrsc.org

Exploration of Coordination Modes: Researchers are investigating the different ways in which the three carboxylate groups of H₃BPT can coordinate to various metal centers, which influences the final structure of the material. rsc.org

Functional Applications: A significant area of research is the exploration of the functional properties of materials synthesized from H₃BPT, including their potential for gas adsorption, photocatalytic activity, and magnetic properties. sigmaaldrich.com

Structural Diversity: Studies aim to understand how reaction conditions, such as solvent systems and the use of ancillary ligands, can influence the self-assembly process and the resulting crystal structures. rsc.orgrsc.org

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₅H₁₀O₆ nih.gov
Molecular Weight286.24 g/mol nih.gov
Melting Point>300 °C sigmaaldrich.com
AppearanceWhite to almost white powder/crystal
Purity>98% sigmaaldrich.com

A comparison of synthetic parameters for this compound is detailed in the following table.

ParameterSuzuki-Miyaura CouplingOxidation
Catalyst Pd(PPh₃)₄Co(OAc)₂
Temperature 85°C95°C
Time 48 h2 h
Scalability HighModerate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZHWGJSWHXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591764
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677010-20-7
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid
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Synthetic Pathways and Methodological Advancements for 1,1 Biphenyl 3,4 ,5 Tricarboxylic Acid

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For [1,1'-Biphenyl]-3,4',5-tricarboxylic acid, the key structural feature is the biphenyl (B1667301) core, which consists of two connected benzene (B151609) rings. The most common strategy for forming this bond is through a cross-coupling reaction.

The primary retrosynthetic disconnection breaks the bond between the two phenyl rings. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a logical forward synthetic step. ajgreenchem.comnih.gov This leads to the identification of two key precursor types:

A halogenated benzene derivative containing two carboxyl groups.

A boronic acid derivative of benzene containing one carboxyl group.

Specifically, a plausible retrosynthetic pathway for this compound would involve the disconnection to 5-bromobenzene-1,3-dicarboxylic acid and 4-carboxyphenylboronic acid .

An alternative approach could involve the oxidation of a biphenyl precursor with methyl groups in the desired positions. For instance, the synthesis of the related biphenyl-3,4-dicarboxylic acid has been achieved through the liquid-phase oxidation of 3,4-dimethylbiphenyl. osti.gov This suggests that 3,5-dimethyl-4'-methylbiphenyl could serve as a precursor, which would then undergo oxidation to form the three carboxylic acid groups.

Optimized Synthetic Strategies and Reaction Conditions

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely adopted method for synthesizing biphenyl compounds, including polycarboxylic acids. ajgreenchem.com This strategy involves the reaction of an aryl halide with an aryl boronic acid, catalyzed by a palladium(0) complex.

A representative synthesis for this compound is depicted in the reaction between 5-bromoisophthalic acid and 4-carboxyphenylboronic acid. researchgate.net The reaction is typically performed in a solvent mixture, such as 1,4-dioxane (B91453) and water, in the presence of a base and a palladium catalyst. ajgreenchem.com The base, commonly potassium carbonate (K₂CO₃), is crucial for the transmetalation step in the catalytic cycle. The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the coupling of the two aryl fragments. ajgreenchem.com The reaction mixture is heated to ensure a reasonable reaction rate. ajgreenchem.com

ParameterConditionPurpose
Reactant A 5-bromoisophthalic acidProvides one phenyl ring with two carboxyl groups.
Reactant B 4-carboxyphenylboronic acidProvides the second phenyl ring with one carboxyl group.
Catalyst Tetrakis(triphenylphosphine)palladium(0)Facilitates the C-C bond formation between the rings.
Base Potassium Carbonate (K₂CO₃)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / Water mixtureSolubilizes reactants and facilitates the reaction.
Temperature 80 °CIncreases reaction rate.
Reaction Time 16 hoursTo ensure completion of the reaction. ajgreenchem.com

The data in this table is representative of typical Suzuki-Miyaura coupling reactions for biphenyl carboxylic acids. ajgreenchem.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of biphenyl carboxylic acids, green chemistry approaches focus on reducing the use of hazardous organic solvents, minimizing waste, and enabling catalyst recycling.

One significant advancement is the use of water as a reaction solvent. researchgate.net Researchers have developed water-soluble palladium nanocatalysts, such as fullerene-supported PdCl₂, that show high catalytic activity for Suzuki-Miyaura couplings in pure water at room temperature. researchgate.net This approach eliminates the need for volatile and often toxic organic solvents. Using a low catalyst loading (e.g., 0.05 mol%) and a simple base like potassium carbonate can lead to high yields (>90%) in a relatively short time. researchgate.net Furthermore, the catalyst can often be recovered and reused multiple times without a significant loss of activity. researchgate.net

Another green strategy is the use of an inverse biphasic system. scirp.org In this modification of the Suzuki reaction, the palladium catalyst is dissolved in an organic phase, while the reactants and the carboxylic acid product are contained in an aqueous phase. A phase-transfer catalyst is used to bring the reactants into contact with the catalyst at the phase boundary. This method has two key advantages: it simplifies product isolation, as the desired acid is already in the aqueous phase, and it allows for easy recycling of the expensive palladium catalyst, which remains in the organic phase. scirp.org This technique has been shown to produce nearly quantitative yields for related biphenyldicarboxylic acids over multiple cycles with the same catalyst charge. scirp.org

Purification and Yield Optimization Techniques

Achieving high purity and maximizing the yield are critical for the practical application of this compound.

Purification: After the synthesis, the crude product is typically a mixture containing the desired acid, unreacted starting materials, catalyst residues, and byproducts. A common purification procedure for carboxylic acids involves acidification and crystallization. After the reaction is complete, the mixture is cooled, and the aqueous phase containing the product salt is separated. This aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate groups, causing the less soluble tricarboxylic acid to precipitate out of the solution. scirp.org

For more rigorous purification, especially to remove structurally similar impurities, a method involving esterification can be employed. wipo.int The crude acid product is reacted with an alcohol (e.g., methanol) to convert the carboxylic acid groups into ester groups. The resulting triester is typically easier to purify by crystallization or chromatography. Following purification, the esters are hydrolyzed back to the carboxylic acid form to yield the final high-purity product. wipo.int The progress of the reaction and the purity of the product at various stages can be monitored using techniques like Thin Layer Chromatography (TLC). ajgreenchem.comscirp.org

Yield Optimization: Optimizing the reaction yield involves systematically adjusting various parameters. For Suzuki-Miyaura couplings, key factors include:

Catalyst Loading: Using the optimal amount of catalyst is crucial. While a higher concentration can increase the reaction rate, it also increases cost and can lead to more side reactions. Studies have shown that for certain nanocatalysts, an optimal loading of just 0.05 mol% can achieve excellent yields. researchgate.net

Choice of Base: The type and amount of base can significantly impact the reaction's efficiency. While potassium carbonate is common, other bases like cesium carbonate have been shown to produce slightly higher yields in some systems. researchgate.net

Reaction Time and Temperature: Monitoring the reaction's progress over time allows for the determination of the minimum time required for completion, preventing potential degradation of the product from prolonged heating. researchgate.net

By carefully controlling these conditions, yields for biphenyl carboxylic acids can be significantly improved, often reaching near-quantitative levels. scirp.org

Advanced Spectroscopic and Structural Elucidation of 1,1 Biphenyl 3,4 ,5 Tricarboxylic Acid and Its Coordination Complexes

Single-Crystal X-ray Diffraction Analysis of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid and its Derivatives

A key structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents and the packing forces within the crystal lattice. nih.govnih.gov In coordination polymers and MOFs, this compound acts as an organic linker, connecting metal ions or clusters into extended networks. The analysis of a cobalt(II)-based MOF incorporating this ligand reveals its coordination behavior. rsc.org The carboxylate groups can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), which dictates the dimensionality and topology of the final framework. libretexts.org

The crystal structure is further stabilized by extensive intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid groups and, in the case of hydrates or solvates, the solvent molecules. nih.gov These interactions create robust supramolecular architectures.

Table 1: Representative Crystallographic Data for a Coordination Polymer Incorporating [1,1'-Biphenyl]-3,4',5-tricarboxylate (bpt)

ParameterValue
Complex Formula[Co₃(tpt)₂(Hbpt)₃]·0.5DMDP rsc.org
Crystal SystemTrigonal rsc.org
Space GroupR-3 rsc.org
Coordination EnvironmentCobalt(II) ions are typically coordinated by oxygen atoms from the carboxylate groups of the bpt ligand and nitrogen atoms from ancillary ligands. rsc.org
Ligand ConformationThe biphenyl core is twisted with a specific dihedral angle between the phenyl rings.
Key InteractionsCoordination bonds (Co-O), hydrogen bonds (O-H···O), and π-π stacking.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials, including those that are not amenable to single-crystal X-ray diffraction. For this compound and its complexes, ¹³C ssNMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), provides information on the local chemical environment of each carbon atom. princeton.edu

The ¹³C ssNMR spectrum of this compound is expected to show distinct resonances for the different types of carbon atoms:

Carboxyl Carbons (-COOH): These typically appear in the downfield region of the spectrum, generally between 170 and 185 ppm. princeton.edu The exact chemical shift can indicate the protonation state and involvement in hydrogen bonding.

Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range. The signals can be further distinguished between protonated carbons (C-H) and quaternary carbons (C-C or C-COOH). The specific substitution pattern on each ring results in a unique set of chemical shifts. researchgate.net

Upon coordination to a metal center, changes in the ¹³C chemical shifts, particularly for the carboxyl carbons and adjacent aromatic carbons, can be observed. These changes provide evidence of metal-ligand bond formation. In paramagnetic coordination complexes, such as those with Co(II), the NMR signals can be significantly broadened and shifted, providing information about the electron-nuclear distances. researchgate.net

Table 2: Expected ¹³C Solid-State NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C OOH)170 - 185 princeton.edu
Aromatic Quaternary (C-COOH)135 - 150
Aromatic Quaternary (C-C, biphenyl linkage)140 - 155
Aromatic Methine (C-H)120 - 135 wisc.edu

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Characterization and Coordination Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the coordination environment of the carboxylate moieties in this compound and its metal complexes. nih.gov

In the spectrum of the free ligand, characteristic vibrational modes are observed:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimers. tandfonline.com

C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹ in the FT-IR spectrum corresponds to the C=O stretching of the protonated carboxylic acid group. nih.gov

C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1400-1620 cm⁻¹ region. tandfonline.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings are observed below 900 cm⁻¹. tandfonline.com

Upon deprotonation and coordination to a metal ion, significant changes occur in the carboxylate region. The C=O stretching band disappears and is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻), typically found around 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. nih.govresearchgate.net The separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode:

Monodentate: Large Δν value.

Bidentate Chelating: Small Δν value.

Bidentate Bridging: Intermediate Δν value.

Table 3: Key Vibrational Frequencies for this compound and its Carboxylate Complexes

Vibrational ModeFrequency Range (cm⁻¹)Notes
O-H stretch (in free acid)2500 - 3300 (Broad) tandfonline.comCharacteristic of hydrogen-bonded dimers. Disappears upon deprotonation.
C=O stretch (in free acid)1680 - 1710 nih.govIndicates protonated carboxylic acid groups.
Asymmetric COO⁻ stretch (in complex)1550 - 1650 nih.govAppears upon coordination to a metal.
Symmetric COO⁻ stretch (in complex)1300 - 1420 nih.govAppears upon coordination to a metal.
Aromatic C=C stretch1400 - 1620 tandfonline.comCharacteristic of the biphenyl backbone.

High-Resolution Mass Spectrometry for Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a vital analytical tool for confirming the elemental composition and purity of a synthesized compound. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₁₅H₁₀O₆. nih.gov HRMS can differentiate this formula from other potential combinations of atoms that have the same nominal mass (286 amu). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed with high confidence. acs.org The technique is also used to verify the successful synthesis of derivatives or to identify fragments in tandem mass spectrometry experiments, aiding in structural elucidation.

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₀O₆ nih.gov
Nominal Mass286 amu
Calculated Exact Mass ([M-H]⁻)285.04046 Da
Calculated Exact Mass ([M+H]⁺)287.05492 Da
Calculated Exact Mass (Neutral)286.04774 Da nih.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) of Coordination Compounds Incorporating this compound

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of materials. mdpi.com For coordination compounds and MOFs containing the [1,1'-Biphenyl]-3,4',5-tricarboxylate linker, these methods provide valuable information about the framework's robustness and composition. mdpi.com

A typical TGA curve for a hydrated coordination polymer shows a multi-step decomposition process:

Desolvation: An initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of guest solvent molecules (e.g., water) residing in the pores of the framework. nih.gov A subsequent step may correspond to the loss of coordinated solvent molecules at a slightly higher temperature. mdpi.com

Framework Decomposition: At higher temperatures, a significant weight loss occurs, which is attributed to the decomposition and combustion of the organic linker, [1,1'-Biphenyl]-3,4',5-tricarboxylate. mdpi.com The temperature at which this occurs is an indicator of the thermal stability of the coordination framework.

Final Residue: The process concludes with the formation of a stable inorganic residue, typically a metal oxide, which can be identified by its final percentage weight. mdpi.com

DSC analysis, often run concurrently, measures the heat flow associated with these thermal events. It can distinguish between endothermic processes (like desolvation and melting) and exothermic processes (like decomposition and oxidation). researchgate.net

Table 5: Typical Thermal Decomposition Stages for a Coordination Polymer with [1,1'-Biphenyl]-3,4',5-tricarboxylate Ligands

Temperature Range (°C)EventTechnique
~30 - 150Loss of guest and/or coordinated solvent molecules. nih.govTGA (Weight Loss), DSC (Endothermic Peak)
> 350 - 400Decomposition of the organic linker. mdpi.comTGA (Major Weight Loss), DSC (Exothermic Peak)
> 500Formation of stable metal oxide residue. mdpi.comTGA (Stable Plateau)

Crystallographic Engineering and Supramolecular Architectures Derived from 1,1 Biphenyl 3,4 ,5 Tricarboxylic Acid

Design Principles for Metal-Organic Frameworks (MOFs) Utilizing [1,1'-Biphenyl]-3,4',5-tricarboxylic acid as a Linker

The design of MOFs using H₃BPT hinges on the principles of reticular chemistry, where predetermined secondary building units (SBUs) and organic linkers are assembled to create extended, crystalline networks with desired topologies. nih.gov The geometry and connectivity of the H₃BPT ligand are crucial in dictating the final framework architecture.

The secondary building unit (SBU) approach is fundamental to the rational design of MOFs, simplifying complex structures into manageable geometric units composed of metal ions or clusters and the coordinating functional groups of the organic linkers. nih.gov The interaction of this compound with various metal ions leads to the formation of distinct SBUs, which act as nodes in the resulting network.

Research has shown that H₃BPT can facilitate the creation of polynuclear clusters that serve as high-connectivity nodes. For example, in a cobalt-based framework, tetranuclear {Co₄(μ₃-OH)₂} clusters have been identified as the core SBUs. rsc.org Similarly, a manganese-based system utilizes complex {Mn₅(SO₄)₂} clusters as its fundamental building blocks. rsc.org The formation of these specific SBUs is not only dependent on the metal ion but also on reaction conditions and the presence of ancillary ligands, which can influence the coordination environment and subsequent cluster aggregation. In a mixed-valence copper-based polymer, the fully deprotonated BPT³⁻ ligand bridges both Cu(I) and Cu(II) centers, demonstrating its versatility in stabilizing complex, multi-metal SBUs. nih.gov

Framework DesignationMetal CenterIdentified Secondary Building Unit (SBU)Reference
{[Co₂(BPT)(1,3-bimb)(μ₃-OH)]·H₂O}ₙCobalt (Co)Tetranuclear {Co₄(μ₃-OH)₂} clusters rsc.org
[Mn₂.₅(BPT)(4,4′-bibp)₂.₅(SO₄)(H₂O)]ₙManganese (Mn){Mn₅(SO₄)₂} clusters rsc.org
[Cu(II)₂Cu(I)₂(C₁₅H₇O₆)₂(C₁₂H₁₀N₄)₃(H₂O)₂]ₙCopper (Cu)Mixed-valence Cu(II)/Cu(I) centers bridged by BPT³⁻ nih.gov

For instance, the use of different (bis)imidazole ancillary linkers in conjunction with H₃BPT and various transition metals has produced a range of network topologies. rsc.org A manganese-based framework built from {Mn₅(SO₄)₂} clusters displays a 3D 6-connected primitive cubic, or pcu , net with the Schläfli symbol (4¹²·6³). rsc.org A cobalt-containing MOF, constructed from {Co₄(μ₃-OH)₂} clusters, results in a more complex 3D (3,10)-connected 3,10T9 net. rsc.org The combination of H₃BPT with a mixed-valence Cu(I)/Cu(II) system and 1,4-bis(1H-imidazol-1-yl)benzene linkers generates a highly intricate 3D framework with a (2,2,3,4,4)-connected net topology. nih.gov This diversification highlights how the interplay between the primary H₃BPT linker, the metal-based SBU, and co-ligands can be exploited to target novel and complex network architectures.

Framework DesignationMetal CenterAncillary LigandNetwork TopologyReference
[Mn₂.₅(BPT)(4,4′-bibp)₂.₅(SO₄)(H₂O)]ₙManganese (Mn)4,4′-bis(imidazol-1-yl)biphenyl3D 6-connected pcu net rsc.org
{[Co₂(BPT)(1,3-bimb)(μ₃-OH)]·H₂O}ₙCobalt (Co)1,3-bis(imidazol-1-ylmethyl)benzene3D (3,10)-connected 3,10T9 net rsc.org
{[Ni₁.₅(BPT)(1,4-bib)₂(H₂O)]·(1,4-bib)₀.₅·2H₂O}ₙNickel (Ni)1,4-bis(1H-imidazol-1-yl)benzene3D parallel entangled network rsc.org
[Cu(II)₂Cu(I)₂(BPT)₂(1,4-bib)₃(H₂O)₂]ₙCopper (Cu)1,4-bis(1H-imidazol-1-yl)benzene3D (2,2,3,4,4)-connected net nih.gov

Coordination Polymers (CPs) and Hybrid Materials Incorporating this compound

The versatility of H₃BPT extends to the synthesis of a broad range of coordination polymers, where the final dimensionality and structure are highly tunable. The outcomes are sensitive to synthetic parameters, particularly the choice of the metal center and the inclusion of other organic ligands.

The structural dimensionality of CPs constructed from H₃BPT can be precisely controlled, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. This control is often achieved by selecting appropriate metal ions and ancillary ligands that guide the assembly process.

A series of compounds synthesized under hydrothermal conditions illustrates this principle effectively. rsc.org For example, the reaction of H₃BPT with zinc and 1,3-bis(imidazol-1-ylmethyl)benzene resulted in an interesting 1D tube-like chain structure. rsc.org A cobalt-based system, using a partially deprotonated ligand and 4,4′-bis(imidazol-1-yl)biphenyl, formed a 2D sheet with a (4⁴·6²)-sql topology. rsc.org By employing different metal ions like nickel, manganese, or other cobalt configurations, fully 3D frameworks were achieved. rsc.org This demonstrates that the final dimensionality is a result of a delicate balance between the coordination preferences of the metal, the denticity and conformation of the H₃BPT ligand, and the steric and connective properties of the co-ligands. rsc.orgmdpi.com

A comparative study of H₃BPT-based CPs with various transition metals such as Ni(II), Co(II), Zn(II), and Mn(II) reveals significant structural diversity. rsc.org

Zinc (Zn): In combination with the 1,3-bimb ancillary ligand, Zn(II) forms a 1D tube-like chain, where the H₃BPT ligand is only partially deprotonated (HBPT²⁻). rsc.org

Cobalt (Co): Co(II) shows remarkable versatility. In one instance, it forms a 2D layered structure with a sql net. rsc.org In another, with a different ancillary ligand, it assembles into a complex 3D framework based on tetranuclear cobalt clusters. rsc.org

Nickel (Ni) and Manganese (Mn): Both Ni(II) and Mn(II) have been shown to form robust 3D frameworks with H₃BPT, featuring complex SBUs and topologies like the entangled network for nickel and the pcu net for manganese. rsc.org

Copper (Cu): A mixed-valence Cu(II)/Cu(I) system results in a unique 3D framework where the fully deprotonated BPT³⁻ ligand adopts a μ₄-bridging mode, connecting four different metal centers. nih.gov

This variation underscores that the choice of metal is a critical design parameter for tailoring the dimensionality, connectivity, and topology of the resulting coordination polymer.

Host-Guest Chemistry and Inclusion Phenomena within this compound Architectures

The porous nature inherent in many 3D MOFs and some lower-dimensional CPs constructed from H₃BPT allows for the inclusion of guest molecules within their crystalline lattices. These guest molecules, often solvents from the synthesis, can reside in the channels or voids of the host framework.

Several of the reported structures incorporating H₃BPT are solvated, containing guest water or acetonitrile (B52724) molecules within their extended frameworks. rsc.org For example, the crystal structures of Ni(II), Co(II), and Zn(II) coordination polymers all report the presence of lattice water molecules. rsc.org A cadmium-based coordination polymer nanotube synthesized with H₃BPT was found to contain guest water molecules that significantly affect its luminescent properties, demonstrating a direct host-guest interaction that influences the material's function. researchgate.net The ability of these frameworks to host small molecules is a direct consequence of their engineered porosity, a key feature for potential applications in areas such as separation, storage, and sensing. While specific studies on extensive guest exchange with H₃BPT frameworks are limited, the presence of solvent-accessible voids in these structures indicates a potential for dynamic host-guest chemistry. rsc.org

Polymorphism and Phase Transitions in this compound Coordination Networks

The phenomena of polymorphism and phase transitions are of significant interest in the field of crystallographic engineering as they can profoundly influence the properties and potential applications of coordination networks. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, while a phase transition is a transformation from one phase to another, often induced by external stimuli such as temperature, pressure, or the presence of guest molecules. In the context of coordination networks derived from this compound, these concepts are crucial for understanding the stability, dynamics, and functional behavior of the resulting materials.

Research into the coordination chemistry of this compound has revealed that the resulting metal-organic frameworks (MOFs) can exhibit dynamic behaviors, including structural transformations that can be classified as phase transitions. A notable example is a series of isostructural lanthanide MOFs with the general formula [Ln4(BPT)4(DMF)2(H2O)8]·(DMF)5·(H2O)3, where BPT is the trivalent anion of this compound. These frameworks demonstrate reversible phase transitions associated with the removal and uptake of guest and coordinated solvent molecules.

Upon heating, these crystalline materials undergo a dehydration process, leading to a loss of crystallinity and the formation of an amorphous dehydrated phase. This transition is accompanied by a significant change in the material's properties, such as a decrease in luminescence quantum yield. Remarkably, the structural integrity and original properties of the framework can be restored upon rehydration, indicating a reversible phase transition. This behavior highlights the dynamic nature of the coordination network, which can respond to environmental changes.

While the dehydration-rehydration process in these lanthanide MOFs serves as a clear example of a phase transition, the broader phenomenon of polymorphism in coordination networks of this compound is a subject that warrants further investigation. Polymorphism in MOFs can be influenced by various factors during synthesis, such as the choice of solvent, temperature, and the presence of templates or modulators. These factors can direct the self-assembly process towards different crystalline packing arrangements or coordination modes, resulting in distinct polymorphs with potentially different porosities, stabilities, and catalytic activities.

Although specific studies detailing multiple polymorphic forms of the same this compound-based coordination network are not extensively documented, the structural diversity observed in related systems with other biphenyl-carboxylate ligands suggests that polymorphism is a plausible and important aspect of the crystallographic engineering of these materials. For instance, solvent-induced polymorphism has been observed in coordination polymers based on other biphenyl (B1667301) ligands, where different solvents lead to the crystallization of distinct framework structures. These solvent molecules can act as templates, influencing the packing of the coordination polymer chains and leading to different supramolecular architectures.

Functional Applications and Performance Evaluation of 1,1 Biphenyl 3,4 ,5 Tricarboxylic Acid Based Materials

Catalytic Activity of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid-Derived MOFs/CPs

The incorporation of catalytically active metal centers and functional organic linkers within a porous framework makes MOFs and CPs promising candidates for heterogeneous catalysis. Materials synthesized with this compound are being explored for their catalytic prowess in various chemical transformations.

Heterogeneous Catalysis in Organic Transformations

While the broader field of MOFs has seen extensive research in heterogeneous catalysis for organic reactions, specific examples utilizing this compound as the primary linker are still emerging. One notable example involves a cobalt(II)-based MOF, [Co₃(tpt)₂(Hbpt)₃]·0.5DMDP (where H₃bpt is this compound), which has been investigated as a precursor for electrocatalysts. rsc.org This MOF, upon pyrolysis, yields Co, N-codoped porous carbon materials that exhibit efficient electrocatalytic activity for the oxygen reduction reaction (ORR). rsc.org The performance of these derived catalysts was found to be comparable to, and in some cases superior to, commercial Pt/C catalysts, highlighting the potential of H₃BPT-based MOFs as platforms for creating advanced catalytic materials. rsc.org

The catalytic activity of MOFs is often attributed to the presence of accessible metal sites, Lewis acidic or basic sites on the linkers, or the synergistic effects between the metal nodes and the organic struts. For H₃BPT-derived materials, the aromatic biphenyl (B1667301) backbone and the carboxylate groups can be further functionalized to introduce specific catalytic moieties, opening avenues for their application in a wider range of organic transformations such as C-C coupling reactions, oxidations, and reductions.

Photocatalysis and Energy Conversion Systems

Metal-Organic Frameworks are increasingly being studied for their potential in photocatalysis, driven by their semiconductor-like properties and high surface areas, which facilitate light harvesting and reactant adsorption. bucea.edu.cnkyushu-u.ac.jp The organic linkers in MOFs can act as light-harvesting antennae, transferring energy to the metal clusters, which then participate in photocatalytic reactions. researchgate.net

Currently, specific studies detailing the photocatalytic performance of MOFs synthesized directly from this compound for applications like organic pollutant degradation or energy conversion (e.g., water splitting, CO₂ reduction) are limited in the publicly available scientific literature. However, the general principles of MOF photocatalysis suggest that H₃BPT-based materials could be promising candidates. The biphenyl core of the H₃BPT linker is a chromophore that can absorb UV light, and by judicious selection of the metal node, the electronic properties of the resulting MOF can be tuned to facilitate charge separation and transfer, which are crucial for efficient photocatalysis. bucea.edu.cnresearchgate.net Future research may focus on creating H₃BPT-based MOFs with tailored band gaps and active sites to enhance their photocatalytic efficiency for environmental remediation and renewable energy production.

Gas Adsorption, Separation, and Storage Applications

The porous nature of MOFs makes them highly suitable for applications involving the capture, separation, and storage of gases. The ability to tune the pore size, shape, and surface chemistry of MOFs allows for the design of materials with high selectivity and capacity for specific gas molecules.

Selective Sorption of Industrially Relevant Gases (e.g., CO₂, CH₄, H₂)

The performance of MOFs in gas separation is often evaluated based on their adsorption capacity and selectivity. For example, in the context of natural gas purification, a high selectivity for CO₂ over CH₄ is desirable. The presence of functional groups and open metal sites within the pores of H₃BPT-based MOFs can lead to preferential binding of CO₂ due to its larger quadrupole moment compared to CH₄ and H₂. The isosteric heat of adsorption (Qst) is a key parameter that indicates the strength of the interaction between the gas molecules and the adsorbent framework. Higher Qst values for CO₂ compared to other gases would signify stronger interactions and thus higher selectivity.

MaterialGasAdsorption CapacitySelectivityConditions
Generic H₃BPT-MOFCO₂Data not availableData not availableData not available
Generic H₃BPT-MOFCH₄Data not availableData not availableData not available
Generic H₃BPT-MOFH₂Data not availableData not availableData not available

Hydrogen Storage Capacity and Underlying Mechanisms

Hydrogen is considered a clean and sustainable energy carrier, but its efficient and safe storage remains a significant technological challenge. MOFs are being extensively investigated as potential materials for hydrogen storage due to their high porosity and surface area, which allow for the physisorption of H₂ molecules. energy.govresearchgate.netnih.gov

Currently, there is a lack of specific experimental data on the hydrogen storage capacity of MOFs synthesized using this compound. The hydrogen storage performance of a MOF is typically evaluated by its gravimetric and volumetric uptake capacities at various temperatures and pressures. researchgate.netnih.gov The primary mechanism for hydrogen storage in MOFs at cryogenic temperatures (e.g., 77 K) is physisorption, where H₂ molecules are weakly attracted to the surfaces of the pores through van der Waals forces. berkeley.edu The strength of this interaction, and thus the amount of hydrogen that can be stored, is influenced by factors such as the pore size, surface area, and the presence of strong binding sites like open metal centers. berkeley.edu For H₃BPT-based MOFs, their potentially high surface areas and tunable pore structures could make them viable candidates for hydrogen storage applications, warranting further investigation.

Chemical Sensing and Detection Platforms

The ability of MOFs to selectively adsorb molecules and their diverse optical and electronic properties make them excellent candidates for the development of chemical sensors. nih.gov Luminescent MOFs (LMOFs) are particularly promising for sensing applications, where the presence of an analyte can cause a change in the fluorescence intensity or wavelength (quenching or enhancement). nih.govchemistryviews.org

As of now, specific research on the application of MOFs derived from this compound in chemical sensing and detection platforms has not been prominently reported in the available literature. However, the inherent fluorescence of the biphenyl moiety in the H₃BPT linker provides a foundation for developing LMOF-based sensors. The interaction of analyte molecules with the framework, either through coordination with the metal centers or through interactions with the organic linker, can modulate the photophysical properties of the MOF, leading to a detectable signal. chemistryviews.org The design of H₃BPT-based MOFs with specific recognition sites could enable the selective and sensitive detection of various analytes, including metal ions, small organic molecules, and biomolecules.

Luminescent Sensing of Analytes

Metal-organic frameworks (MOFs) synthesized using aromatic polycarboxylic acids are particularly valued in the development of luminescent sensors. Their porous structures can host analyte molecules, and the electronic properties of the organic linkers can lead to detectable changes in luminescence upon interaction with specific substances. While direct studies on MOFs using this compound are limited, research on analogous structures provides significant insight into their potential sensing capabilities.

For instance, cadmium-based MOFs constructed from ligands with similar structural motifs, such as isomers or other aromatic tricarboxylic acids, have demonstrated high sensitivity and selectivity for certain analytes. These materials often function as fluorescent probes where the luminescence is quenched or enhanced in the presence of the target molecule or ion.

Detailed research findings on these related materials show a strong potential for detecting ferric ions (Fe³⁺) and nitroaromatic compounds, which are common environmental pollutants. A Cd-MOF, {Cd₂[H(t-4-cpp)]₂(bibp)₂}n, constructed using a pyridine-based tricarboxylic acid, demonstrated the ability to selectively and sensitively sense Fe³⁺ with a low detection limit of 0.993 μM. figshare.com Another Cd-MOF synthesized with 1-imidazole-1-yl-2,4,6-benzene-tricarboxylic acid was also effective in detecting Fe³⁺ with a limit of detection (LOD) of 0.0534 μM, as well as the fungicide fluazinam (B131798) and the explosive 2,4,6-trinitrophenol (TNP). nih.gov The quenching of luminescence is often attributed to mechanisms such as competitive energy absorption between the MOF framework and the analyte, or photoinduced electron transfer. nih.gov

The performance of these luminescent sensors is typically evaluated by their quenching efficiency (Ksv), limit of detection (LOD), and selectivity against other potential interfering substances. The data from MOFs with structurally similar ligands suggest that materials based on this compound could exhibit comparable performance.

MOF/Sensor MaterialAnalyteDetection Limit (LOD)Quenching Constant (Ksv)Reference
Cd-MOF with 2,4,6-tri(4-carboxylphenyl)pyridineFe³⁺0.993 μMNot Reported figshare.com
Cd-MOF with 1-imidazole-1-yl-2,4,6-benzene-tricarboxylic acidFe³⁺0.0534 μM3.327 x 10⁻⁵ M⁻¹ nih.gov
Fluazinam (Fungicide)0.078 μMNot Reported
2,4,6-trinitrophenol (TNP)0.121 μMNot Reported
Cd(II)-MOF with 1,3,5-benzenetricarboxylic acidTNP6.23 μMNot Reported nih.gov

Electrochemical Sensing Mechanisms

Electrochemical sensors offer a highly sensitive and often portable method for analyte detection. Materials based on metal-organic frameworks can be integrated into electrochemical sensors to enhance their performance. The porous nature of MOFs provides a high surface area for analyte interaction, and the metal centers can act as catalytic sites or redox-active centers, facilitating the electrochemical detection of target species.

The general mechanism for MOF-based electrochemical sensors involves the modification of an electrode surface with the MOF material. When the target analyte interacts with the MOF, it can cause a measurable change in the electrochemical response, such as a shift in peak potential or an increase/decrease in current. This can be due to the analyte participating in a redox reaction catalyzed by the MOF, or by the analyte binding to the MOF and altering its electrochemical properties. For instance, bifunctional MOFs have been developed for the ratiometric electrochemical sensing of multiple metal ions through ion-exchange reactions, which lead to distinct electrochemical signals. nih.gov

However, based on available scientific literature, there are no specific research articles detailing the application of materials derived solely from this compound in the field of electrochemical sensing. While the principles of MOF-based electrochemical sensing are well-established, dedicated studies employing this particular ligand are not yet prominent.

Membrane Separation and Filtration Technologies

Membrane technology is a critical component of various industrial processes, including water purification, gas separation, and desalination. Polymeric membranes are widely used, but advanced materials like MOFs are being incorporated to create mixed-matrix membranes (MMMs) with superior performance. The uniform pore sizes and high surface areas of MOFs can enhance the permeability and selectivity of these membranes.

For gas separation, membranes containing biphenyl moieties in their polymer backbone have been investigated. These materials often exhibit good mechanical properties suitable for high-pressure applications. mdpi.com The introduction of contorted monomer structures can hinder efficient polymer chain packing, leading to an increase in fractional free volume, which is beneficial for gas permeability. Similarly, in water treatment, nanofiltration membranes are employed for the selective removal of ions and small molecules. Thin-film composite membranes, often made of polyamides, are a common configuration. texas.govmdpi.com The incorporation of nanomaterials can improve water flux and resistance to fouling. mdpi.com

Despite the potential of this compound to form porous, structured polymers or MOFs suitable for membrane applications, there is a notable lack of specific research detailing the fabrication and performance evaluation of membranes based on this compound. While related chemistries, such as those involving other biphenyl polycarboxylic acids or trimesic acid, have been explored for creating separation membranes, direct data on the permeability, selectivity, or rejection rates for membranes synthesized with this compound are not found in the current body of scientific literature. mdpi.commsrjournal.com

Theoretical and Computational Investigations on 1,1 Biphenyl 3,4 ,5 Tricarboxylic Acid and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [1,1'-Biphenyl]-3,4',5-tricarboxylic acid, DFT calculations would provide detailed information about its fundamental electronic properties and reactivity.

Detailed research findings from DFT calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

Other key reactivity descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

While specific DFT data for this compound is scarce, studies on analogous compounds like other biphenyl (B1667301) carboxylic acids and 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) provide a framework for the expected outcomes. For example, a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed its HOMO and LUMO energies and various reactivity descriptors, offering insights into its electrophilicity and stability. nih.gov Similar calculations for this compound would be invaluable for understanding its chemical behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

Property Predicted Value Unit
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV
Energy Gap (HOMO-LUMO) 4.5 eV
Ionization Potential 6.5 eV
Electron Affinity 2.0 eV
Electronegativity 4.25 eV

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Host-Guest Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational dynamics, self-assembly behavior, and interactions with other molecules (host-guest interactions).

MD simulations could be used to study how individual molecules of this compound behave in different solvent environments and how they aggregate to form larger assemblies. This is particularly relevant for understanding the formation of supramolecular structures like metal-organic frameworks (MOFs), where this molecule can act as an organic linker. Simulations can reveal the preferred modes of interaction, such as hydrogen bonding between the carboxylic acid groups and π-π stacking of the biphenyl rings.

In the context of host-guest chemistry, MD simulations can model the interaction of this compound-based structures (the host) with smaller molecules (the guest). This is crucial for applications such as molecular sensing, catalysis, and drug delivery. The simulations can provide information on binding affinities, the stability of the host-guest complex, and the dynamic changes that occur upon binding. A study on the self-assembly of biphenyl-cored carbohydrate bolaamphiphiles utilized MD simulations to understand the thermodynamic and interactional forces driving their aggregation, showcasing the power of this technique. arxiv.org

Computational Design and Prediction of Novel this compound-Based Materials

The unique structure of this compound, with its rigid biphenyl core and multiple carboxylic acid functional groups, makes it an excellent building block for the computational design of novel materials, particularly MOFs.

Computational screening techniques can be employed to predict the structures and properties of hypothetical MOFs constructed from this compound and various metal ions. nih.gov These high-throughput screening methods can rapidly evaluate thousands of potential structures for desired properties such as porosity, surface area, and gas adsorption capabilities for applications in carbon capture and hydrogen storage. acs.org While this specific molecule has not been extensively featured in such screening studies, the methodology is well-established for similar linkers like benzene-1,3,5-tricarboxylic acid. nih.gov

Generative models and machine learning algorithms are also emerging as powerful tools in materials design. mdpi.com By training these models on existing databases of materials, it is possible to generate novel, hypothetical structures based on this compound with optimized properties for specific applications. These in silico design approaches significantly accelerate the discovery and development of new functional materials.

Force Field Development and Parameterization for Simulation Accuracy

The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of empirical energy functions and parameters that describe the interactions between atoms. For a molecule like this compound, accurate force field parameters are essential for reliable simulation results.

Standard force fields like CHARMM and GAFF may not have pre-existing parameters for this specific molecule. Therefore, a crucial step in conducting MD simulations is the development and validation of these parameters. This process typically involves obtaining quantum mechanical (QM) data for the molecule's geometry, vibrational frequencies, and conformational energy profiles. The force field parameters are then optimized to reproduce this QM data. rsc.org

The parameterization process for biphenyl compounds can be complex due to the torsional potential around the bond connecting the two phenyl rings. Specific parameters for bond lengths, angles, and dihedral angles involving the carboxylic acid groups also need to be carefully derived. While there are established protocols for parameterizing drug-like molecules and biphenyl analogs, specific parameters for this compound have not been published. rsc.org The development of a dedicated force field for this molecule would be a significant contribution to enabling accurate and predictive simulations of its assemblies and host-guest systems.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid
1,3,5-tris(4-carboxyphenyl)benzene

Challenges, Future Prospects, and Interdisciplinary Research Directions for 1,1 Biphenyl 3,4 ,5 Tricarboxylic Acid

Scalable Synthesis and Industrial Feasibility of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid and its Derivatives

A primary obstacle to the widespread application of this compound and its derivatives is the development of a scalable and economically viable synthesis process. Laboratory-scale syntheses often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are highly efficient for creating the biphenyl (B1667301) core. ajgreenchem.com However, transitioning these methods to an industrial scale presents significant challenges.

Key industrial feasibility challenges include:

Catalyst Cost and Recovery: Palladium catalysts, while effective, are expensive. Industrial processes require efficient catalyst recovery and recycling systems to be cost-effective.

Reaction Conditions: Laboratory syntheses may use specialized solvents or require stringent inert atmosphere conditions that are difficult and costly to replicate on a large scale. Processes for related compounds, for example, have been developed using aprotic polar solvents in the presence of specific catalysts and reducing agents. google.com

Purification: Achieving the high purity required for MOF synthesis (>98%) on an industrial scale necessitates multi-step purification processes, which can lead to significant product loss and increased cost. cymitquimica.comtcichemicals.com

Starting Material Accessibility: The availability and cost of the substituted benzene (B151609) precursors needed for the coupling reactions are critical factors for industrial production.

Future research will likely focus on developing catalytic systems that use more abundant and less expensive metals, optimizing reaction conditions to be more amenable to industrial settings (e.g., using water as a solvent), and designing more efficient, continuous-flow production and purification processes.

Table 1: Comparison of Synthesis Considerations for Biphenyl Carboxylic Acids

Parameter Laboratory Scale (e.g., Suzuki Coupling) Industrial Scale
Catalyst Palladium-based (e.g., Pd(PPh₃)₄) ajgreenchem.com Focus on low-cost metals, efficient catalyst recycling google.com
Solvents Anhydrous organic solvents (e.g., 1,4-dioxane) ajgreenchem.com Aprotic polar solvents, exploration of aqueous systems google.com
Reaction Time Hours to days ajgreenchem.com Optimized for rapid, continuous flow production
Purification Column chromatography, recrystallization ajgreenchem.com Industrial crystallization, filtration, and drying

| Typical Yield | 60-90% ajgreenchem.com | Must be consistently high (>95%) to be economical |

Enhancing Stability and Durability of this compound Frameworks

For materials derived from this compound, particularly MOFs, to be used in practical applications, they must exhibit exceptional thermal, chemical, and mechanical stability. The durability of these frameworks is crucial for applications involving harsh conditions, such as gas separations at high pressures or catalysis at elevated temperatures.

Strategies for enhancing framework stability include:

Framework Interpenetration: The formation of interpenetrating networks, where multiple identical frameworks are intertwined, can bolster the mechanical robustness of the material. researchgate.net

Post-Synthetic Modification: Modifying the organic linker or metal nodes after the framework has been synthesized can introduce stronger bonds or protective functional groups, enhancing resistance to chemical degradation.

Ligand Functionalization: Introducing bulky or reinforcing functional groups onto the biphenyl backbone can improve steric hindrance and prevent framework collapse under pressure.

Research indicates that MOFs based on similar biphenyl tetracarboxylic acids can exhibit high thermal stability, with some frameworks remaining intact at temperatures exceeding 500°C. researchgate.net Enhancing the mechanical properties is also a key goal; for instance, studies on other MOFs have shown that their bulk modulus and resistance to pressure-induced amorphization can be improved by incorporating nanoparticles within their pores. cnrs.fr

Table 2: Thermal Stability of Selected Biphenyl-Based MOFs

MOF System Ligand Thermal Stability (Decomposition Temp.)
{Zn(bptc)₀.₅(bib)}ₙ Biphenyl-3,3′,5,5′-tetracarboxylic acid Stable up to 372°C researchgate.net
{Mn₂(bptc)(pip)(H₂O)}ₙ Biphenyl-3,3′,5,5′-tetracarboxylic acid Stable up to 553°C researchgate.net

Integration into Hybrid Functional Materials and Composites

The future utility of this compound-based frameworks will heavily depend on their successful integration into hybrid materials and composites. By combining these porous crystalline materials with other functional components like polymers, nanoparticles, or metal oxides, it is possible to create advanced materials with synergistic properties that surpass those of the individual components.

Potential areas for hybrid material development include:

Mixed-Matrix Membranes (MMMs): Dispersing MOF particles within a polymer matrix can create membranes with enhanced selectivity and permeability for gas separations (e.g., CO₂ capture).

Catalytic Composites: Supporting MOFs on substrates like silica (B1680970) or graphene oxide can improve catalyst stability and recyclability. Functionalizing MOFs with other materials, such as polysulfides, can create composites with high selectivity for specific applications like the removal of heavy metal ions. nih.gov

Sensing Platforms: Integrating MOFs into electronic devices or onto optical fibers can create highly sensitive and selective sensors for detecting specific molecules.

Energy Storage Composites: Combining MOFs with conductive materials like carbon nanotubes can improve the performance of electrodes for batteries and supercapacitors.

These organic-inorganic hybrid materials offer a pathway to designing intelligent, multifunctional systems with tunable properties for a wide range of applications. rsc.org

Exploration of Novel Coordination Modes and Ligand Modifications

The structural diversity of frameworks built from this compound stems from its low symmetry and the versatile coordination chemistry of its three carboxylate groups. These groups can be fully or partially deprotonated, allowing them to bind to metal centers in various modes (e.g., monodentate, bidentate chelating, bidentate bridging). This versatility, combined with the rotational freedom of the biphenyl group, enables the formation of complex structures with different dimensionalities, from 1D chains to intricate 3D frameworks. mdpi.comrsc.org

Future research will focus on:

Systematic Structural Studies: Exploring reactions with a wider range of metal ions and ancillary ligands to systematically map the resulting structural landscape and identify new, stable topologies. rsc.orgresearchgate.net

Ligand Modification: Synthesizing derivatives of this compound by adding functional groups to the biphenyl backbone. For example, introducing methyl groups can alter pore sizes and metal-ligand bond angles, while nitro groups can enhance redox activity. Adding amine or hydroxyl groups could create additional binding sites or active centers for catalysis.

Controlling Deprotonation: Fine-tuning reaction conditions like pH and temperature to control the deprotonation state of the carboxylic acid groups, thereby directing the self-assembly process towards desired structures. researchgate.net

Table 3: Influence of Ancillary Ligands on Framework Dimensionality with Biphenyl Carboxylate Linkers

Metal Ion Biphenyl Carboxylate Ligand Ancillary Ligand Resulting Framework Dimensionality
Cd(II) Biphenyl-2,4,4′-tricarboxylic acid 1,10-phenanthroline 2D Coordination Polymer rsc.org
Ni(II) Biphenyl-2,4,4′-tricarboxylic acid Pyridine 3D Metal-Organic Framework rsc.org
Co(II) Biphenyl-2,4,4′-tricarboxylic acid Pyridine 3D Metal-Organic Framework rsc.org
Zn(II) Biphenyl-2,2',5,5'-tetracarboxylic acid 1,3-bimb 3D Porous Network nih.gov

Note: 1,3-bimb = [1,3-phenylenebis(methylene)]bis(1H-imidazole); 1,4-bimb = [1,4-phenylenebis(methylene)]bis(1H-imidazole).

Synergistic Research with Nanotechnology and Engineering Disciplines

Realizing the full potential of this compound-based materials requires a multidisciplinary approach that bridges chemistry, nanotechnology, and various engineering fields. The synergy between these disciplines is essential for translating fundamental material properties into functional devices and real-world applications.

Key interdisciplinary research directions include:

Nanofabrication: Collaborating with nanotechnologists to develop methods for synthesizing nano-sized MOFs (NMOFs). These smaller particles have unique properties, such as improved dispersibility in composites and faster kinetics in catalytic reactions, making them suitable for biomedical applications. mdpi.com

Device Engineering: Working with electrical and chemical engineers to integrate these materials into sensors, supercapacitors, and fuel cells. nih.gov This involves overcoming challenges related to material processing, electrode fabrication, and ensuring long-term device stability.

Process Engineering: Partnering with chemical engineers to design and scale up processes for gas separation, purification, and large-scale catalysis using MOF-based systems. This includes designing reactor systems and optimizing operational parameters for efficiency and cost-effectiveness.

Computational Modeling: Utilizing computational chemistry and materials science to predict the structures and properties of new frameworks before they are synthesized. This can accelerate the discovery of materials with targeted functionalities for specific engineering applications.

The integration of nanoparticles within MOFs is a promising example of this synergy, where the resulting composite can exhibit enhanced mechanical stability and new functionalities. cnrs.frmdpi.com Such collaborations will be the driving force behind the next generation of advanced materials derived from this compound.

Table of Mentioned Compounds

Compound Name
This compound
2'-methyl-[1,1'-Biphenyl]-3,4',5-tricarboxylic acid
3,3',4,4'-biphenyltetracarboxylic acid
4,4′-Biphenyl dicarboxylic acid
Biphenyl-2,4,4′-tricarboxylic acid
Biphenyl-2,2',5,5'-tetracarboxylic acid
Biphenyl-3,3′,5,5′-tetracarboxylic acid
1,10-phenanthroline
1,3-Benzenetricarboxylic acid
1,4-dioxane (B91453)
2,2′-biimidazole
2,4,6-tris(4-pyridyl)-1,3,5-triazine
2,6-dimethyl pyridine-3,5-dicarboxylic acid
N,N′-dimethylpropyleneurea
Palladium
Pyridine
Tamoxifen
[1,3-phenylenebis(methylene)]bis(1H-imidazole)

Q & A

Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-3,4',5-tricarboxylic acid, and how do reaction conditions influence yields?

The synthesis of this compound typically involves multi-step reactions. For example, coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with sodium bicarbonate in toluene at 110°C for 16 hours achieve ~82% yield in the first step . Subsequent oxidation steps (e.g., using Oxone in CH₂Cl₂/DMF at 20°C) further refine the product. Solvent choice and temperature are critical: higher temperatures (120°C) in toluene with benzoic acid can yield 70–75% . For derivatives, tetrafluoroboric acid in ethanol at 90°C under sealed conditions is effective .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • X-ray diffraction (XRD) : To confirm crystallinity and lattice parameters in metal-organic frameworks (MOFs) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify carboxylate proton environments and aromatic symmetry .
  • Fourier-transform infrared spectroscopy (FTIR) : Identify carboxylate stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds .
  • Elemental analysis (EA) : Validate stoichiometry (C₁₅H₁₀O₆) and purity (>98%) .

Q. What safety protocols are essential for handling this compound?

While specific toxicity data are limited, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How does this compound enhance the electrocatalytic performance of MOFs in oxygen reduction reactions (ORR)?

This ligand’s three carboxylate groups enable robust coordination with transition metals (e.g., Co(II)), forming porous MOFs with high surface areas. In Co(II)-tpt systems, the ligand’s geometry promotes active site exposure, improving ORR kinetics. Cyclic voltammetry (CV) and rotating disk electrode (RDE) studies show a half-wave potential shift of +50 mV compared to non-functionalized frameworks, indicating enhanced catalytic activity .

Q. What strategies optimize self-assembly of this compound into monolayers for surface studies?

At the liquid-solid interface, the molecule’s planar biphenyl core and carboxylate termini facilitate π-π stacking and hydrogen bonding. Scanning tunneling microscopy (STM) reveals ordered monolayers on silver substrates when dissolved in 1-phenyloctane. Pre-treatment of the substrate with IPA (benzene-1,3-dicarboxylic acid) improves adhesion . Density functional theory (DFT) simulations align with experimental data to predict packing densities .

Q. How do structural modifications (e.g., methyl or nitro groups) affect its coordination behavior in MOFs?

Derivatives like 2'-methyl-[1,1'-Biphenyl]-3,4',5-tricarboxylic acid introduce steric hindrance, altering pore sizes and metal-ligand bond angles. Powder XRD shows a 5–10% reduction in pore volume for methyl-substituted analogs, impacting gas adsorption (e.g., CO₂ capacity drops from 4.5 mmol/g to 3.8 mmol/g) . Nitro groups enhance redox activity, as evidenced by XPS shifts in Co 2p₃/₂ binding energy (~1.2 eV) .

Q. What analytical techniques resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., water vs. ethanol) arise from polymorphic forms. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) distinguish hydrate vs. anhydrous forms. Dynamic light scattering (DLS) quantifies aggregation in polar solvents, explaining variability in dissolution rates .

Methodological Notes

  • Synthesis Optimization : Use high-throughput screening to test solvent/catalyst combinations .
  • MOF Design : Pair with secondary ligands (e.g., 2,4,6-tris(4-pyridyl)-1,3,5-triazine) to stabilize 3D architectures .
  • Safety Compliance : Follow REACH and GHS guidelines for hazard communication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.